1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol
Overview
Description
1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol is a chemical compound with a unique structure that combines an amino group, an ethylsulfonyl group, and a pyrrolidinol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethylsulfonyl group can be reduced to ethylthiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ethylsulfonyl group can produce ethylthiol derivatives .
Scientific Research Applications
1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethylsulfonyl group may participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
- 1-[3-Amino-4-(propylsulfonyl)phenyl]-3-pyrrolidinol
- 1-[3-Amino-4-(butylsulfonyl)phenyl]-3-pyrrolidinol
Uniqueness: 1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethylsulfonyl group provides a balance of hydrophobicity and reactivity, making it particularly useful in various applications .
Properties
IUPAC Name |
1-(3-amino-4-ethylsulfonylphenyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(16,17)12-4-3-9(7-11(12)13)14-6-5-10(15)8-14/h3-4,7,10,15H,2,5-6,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTNFKGHVBONJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228157 | |
Record name | 1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-65-7 | |
Record name | 1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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